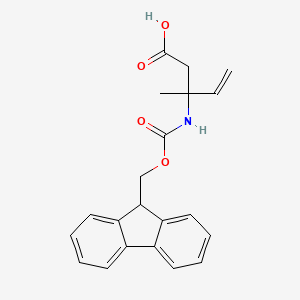

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a derivative of amino acids that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly significant in the field of peptide synthesis, where the Fmoc group is used to protect the amine group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. For instance, a solid-phase synthesis method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy has been developed . This method allows for the efficient synthesis of Fmoc-protected amino acids with high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Fmoc Group Removal: The Fmoc group is typically removed using a base such as piperidine in a solvent like N,N-dimethylformamide (DMF).

Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is utilized in the production of various biochemical and pharmaceutical products

Mecanismo De Acción

The mechanism of action of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process and is removed under basic conditions to reveal the free amine group. This allows for the sequential addition of amino acids to form peptides .

Comparación Con Compuestos Similares

Similar Compounds

N-Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-N-Me-AA-OH: A methylated derivative of Fmoc-protected amino acids.

Uniqueness

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is unique due to its specific structure, which includes a methyl group and a pent-4-enoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.

Actividad Biológica

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a significant compound in the field of peptide synthesis, primarily due to its role as a protected amino acid. This article explores its biological activity, mechanisms of action, applications in research, and relevant findings from recent studies.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the protection of amine groups during peptide synthesis. The compound's structure allows it to participate effectively in solid-phase peptide synthesis (SPPS), enabling the formation of complex peptides while maintaining the integrity of reactive amine groups.

Target and Mode of Action

The primary target of this compound is the amine group in organic synthesis. The Fmoc group is base-labile, allowing for its removal under basic conditions, which is essential for subsequent reactions in peptide synthesis. This property facilitates the formation of peptides with desired sequences and structures by providing a reliable method for protecting amino groups during the assembly process.

Biochemical Pathways

The compound plays a crucial role in various biochemical pathways, particularly in SPPS. Its stability at room temperature and long shelf-life make it an attractive choice for researchers working on peptide-based drugs and therapeutic agents.

Applications in Scientific Research

This compound has diverse applications across several fields:

Chemistry : It is utilized in synthesizing peptides and other complex molecules, contributing to advancements in organic chemistry.

Biology : The compound aids in studying protein-protein interactions and enzyme mechanisms, providing insights into cellular processes.

Medicine : It is instrumental in developing peptide-based drugs, enhancing therapeutic options for various diseases.

Industry : The compound finds use in producing biochemical and pharmaceutical products, showcasing its relevance beyond academic research.

Research Findings

Recent studies have investigated the biological activities and potential toxicological effects associated with similar compounds, providing context for understanding this compound's profile.

- Toxicological Studies : Research utilizing in silico methods has highlighted potential toxic effects linked to structurally similar compounds. These studies emphasize the importance of understanding the safety profiles of compounds used in peptide synthesis and drug development .

- Enzymatic Activity : Investigations into related amino acids have revealed their roles in metabolic pathways, suggesting that derivatives like this compound may influence metabolic control mechanisms .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated successful incorporation of this compound into peptide chains, enhancing yield and purity. |

| Study 2 | Drug Development | Explored the use of Fmoc-protected amino acids in synthesizing novel therapeutic agents with improved efficacy against specific diseases. |

| Study 3 | Enzyme Interaction | Investigated how peptides synthesized with this compound interact with target enzymes, revealing potential pathways for drug action. |

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-21(2,12-19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUTSMBIWACHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.